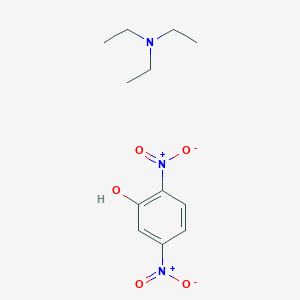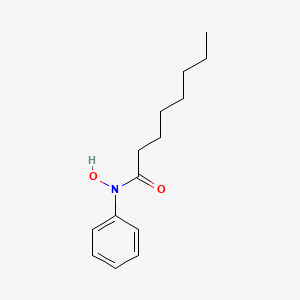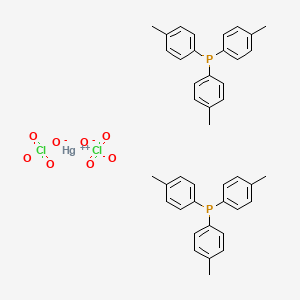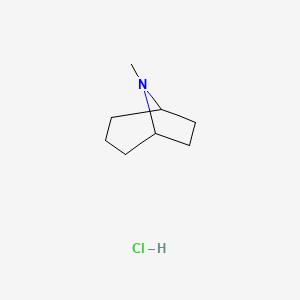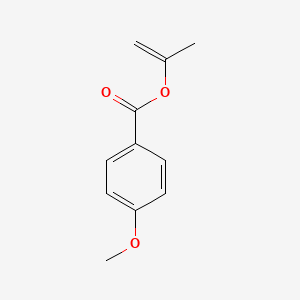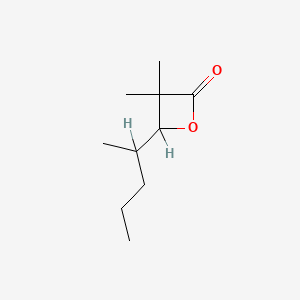
3,3-Dimethyl-4-(1-methylbutyl)-2-oxetanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-4-(1-methylbutyl)-2-oxetanone is an organic compound belonging to the class of oxetanes Oxetanes are four-membered cyclic ethers, characterized by their strained ring structure, which imparts unique reactivity and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4-(1-methylbutyl)-2-oxetanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a hydroxy ketone precursor. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process. For example, the use of sulfuric acid or sodium hydroxide can promote the formation of the oxetane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-4-(1-methylbutyl)-2-oxetanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxetane ring into more stable structures, such as alcohols.
Substitution: The strained ring structure makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the oxetane ring under mild conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted oxetanes depending on the nucleophile used.
Applications De Recherche Scientifique
3,3-Dimethyl-4-(1-methylbutyl)-2-oxetanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-4-(1-methylbutyl)-2-oxetanone involves its interaction with various molecular targets. The strained ring structure of the oxetane makes it highly reactive, allowing it to participate in ring-opening reactions. These reactions can lead to the formation of reactive intermediates that interact with biological molecules or other chemical species. The specific pathways and molecular targets depend on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethyl-2-oxetanone: Lacks the 4-(1-methylbutyl) substituent, resulting in different reactivity and properties.
4-Methyl-2-oxetanone: Similar ring structure but different substituents, leading to variations in chemical behavior.
2,2-Dimethyl-4-oxetanone: Another oxetane derivative with distinct substituents affecting its reactivity.
Uniqueness
3,3-Dimethyl-4-(1-methylbutyl)-2-oxetanone is unique due to its specific substituents, which impart distinct chemical properties and reactivity. The presence of the 4-(1-methylbutyl) group influences its interactions with other molecules, making it valuable for specific applications in synthesis and materials science.
Propriétés
Numéro CAS |
18523-60-9 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
3,3-dimethyl-4-pentan-2-yloxetan-2-one |
InChI |
InChI=1S/C10H18O2/c1-5-6-7(2)8-10(3,4)9(11)12-8/h7-8H,5-6H2,1-4H3 |
Clé InChI |
YQQGTMIMGKGIMY-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)C1C(C(=O)O1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


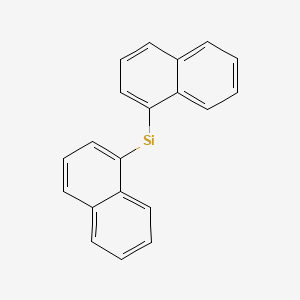
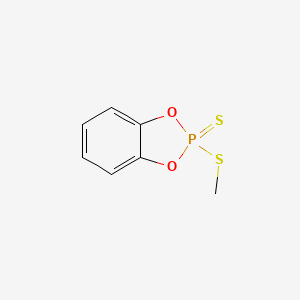
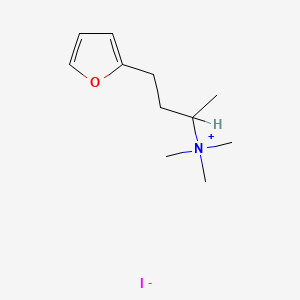

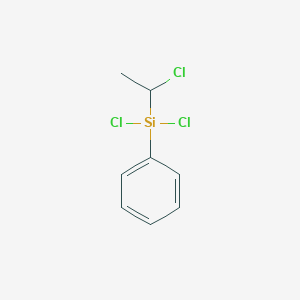
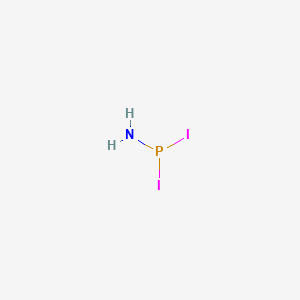
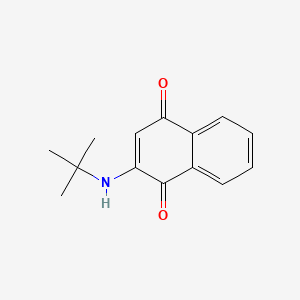
![Bicyclo[3.2.2]nona-3,6-dien-2-one](/img/structure/B14698276.png)
